REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][c:6]2[cH:7][c:8]([S:14](=[O:15])(=[O:16])[Cl:17])[cH:9][cH:10][c:11]2[CH2:12][CH2:13]1.[CH3:18][NH2:19]>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][c:6]2[cH:7][c:8]([S:14](=[O:15])(=[O:16])[NH:19][CH3:18])[cH:9][cH:10][c:11]2[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCc2ccc(S(=O)(=O)Cl)cc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Type
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product
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Smiles
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CNS(=O)(=O)c1ccc2c(c1)CN(C(C)=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |